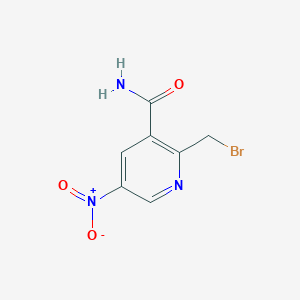
Carbamic acid--triethylsilanol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid–triethylsilanol (1/1) is a compound formed by the combination of carbamic acid and triethylsilanol. Triethylsilanol, on the other hand, is a silanol with the formula (C2H5)3SiOH . The combination of these two compounds results in a unique compound with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of carbamic acid–triethylsilanol (1/1) involves the reaction of carbamic acid with triethylsilanol. Carbamic acid can be synthesized by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, yielding ammonium carbamate . Triethylsilanol is typically synthesized by the hydrolysis of triethylchlorosilane (C2H5)3SiCl in the presence of water .
Industrial Production Methods
Industrial production of carbamic acid–triethylsilanol (1/1) would likely involve large-scale synthesis of both carbamic acid and triethylsilanol, followed by their combination under controlled conditions
化学反应分析
Types of Reactions
Carbamic acid–triethylsilanol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Substitution reactions can replace one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of carbamic acid–triethylsilanol (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like triethylsilane (C2H5)3SiH . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of carbamic acid–triethylsilanol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce simpler molecules.
科学研究应用
Carbamic acid–triethylsilanol (1/1) has various applications in scientific research, including:
Chemistry: The compound is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to understand the interactions between different molecules and their effects on biological systems.
Industry: It may be used in industrial processes for the production of other chemicals and materials.
作用机制
The mechanism of action of carbamic acid–triethylsilanol (1/1) involves its interaction with molecular targets and pathways in the system it is introduced to. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in biological systems, the compound may interact with enzymes and other proteins to exert its effects .
相似化合物的比较
Similar Compounds
Carbamic acid–triethylsilanol (1/1) can be compared with other similar compounds, such as:
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have similar structures but different functional groups.
Uniqueness
The uniqueness of carbamic acid–triethylsilanol (1/1) lies in its combination of carbamic acid and triethylsilanol, which imparts distinct chemical and physical properties. This combination allows the compound to participate in a variety of chemical reactions and makes it useful in diverse scientific and industrial applications.
属性
CAS 编号 |
58078-36-7 |
|---|---|
分子式 |
C7H19NO3Si |
分子量 |
193.32 g/mol |
IUPAC 名称 |
carbamic acid;triethyl(hydroxy)silane |
InChI |
InChI=1S/C6H16OSi.CH3NO2/c1-4-8(7,5-2)6-3;2-1(3)4/h7H,4-6H2,1-3H3;2H2,(H,3,4) |
InChI 键 |
OIQDMUZQYAXLCB-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)O.C(=O)(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



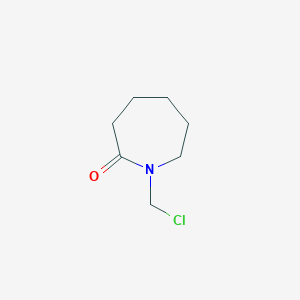

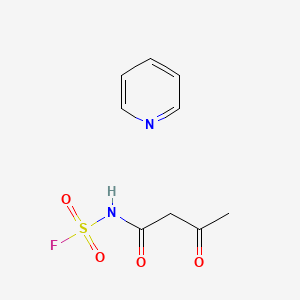
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
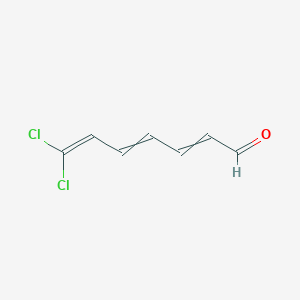
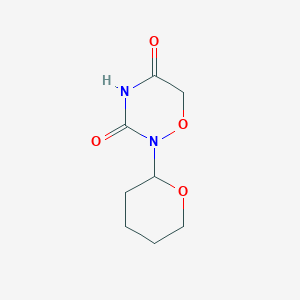
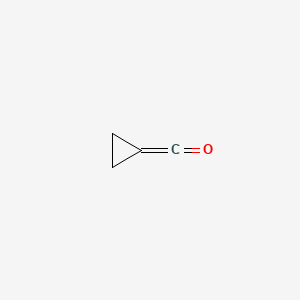

![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)

